Isopropyl 2-((3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate
Description
Isopropyl 2-((3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate is a tetrahydropyridine derivative featuring a cyano group at position 3, a 4-ethoxyphenyl substituent at position 4, and a thioacetate ester moiety. Its synthesis likely involves alkylation or nucleophilic substitution reactions, as seen in analogous compounds .
Properties
IUPAC Name |
propan-2-yl 2-[[5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-24-14-7-5-13(6-8-14)15-9-17(22)21-19(16(15)10-20)26-11-18(23)25-12(2)3/h5-8,12,15H,4,9,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQUWGJPKLPVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-((3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate typically involves multi-step organic reactions One common approach is to start with the preparation of the 4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine intermediate This intermediate can be synthesized through a series of reactions including condensation, cyclization, and oxidation
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-((3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions can lead to a wide variety of products depending on the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyridine compounds exhibit promising anticancer properties. The compound has been synthesized and tested for its efficacy against various cancer cell lines. For instance, its structural analogs have shown selective cytotoxicity towards human cancer cells, indicating that modifications to the tetrahydropyridine core can enhance antitumor activity. The mechanism of action often involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Neuroprotective Effects
The tetrahydropyridine moiety is also associated with neuroprotective effects. Compounds similar to Isopropyl 2-((3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate have been investigated for their potential to protect neuronal cells from oxidative stress and excitotoxicity. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticonvulsant Properties
The anticonvulsant activity of related compounds has been documented in various studies. Research has demonstrated that certain derivatives can effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the tetrahydropyridine ring enhance anticonvulsant efficacy, making these compounds valuable for developing new antiepileptic drugs .
Synthesis and Development
The synthesis of this compound involves multi-step chemical reactions that yield high-purity products suitable for biological testing. Recent advancements in synthetic methodologies have allowed for more efficient production processes, which are essential for scaling up for clinical trials .
Structure Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its pharmacological properties. Modifications at various positions on the tetrahydropyridine ring can lead to significant changes in biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases anticancer potency |
| Substitution with alkoxy groups | Enhances neuroprotective effects |
| Variations in the ethoxy group | Alters solubility and bioavailability |
Case Studies
Several case studies illustrate the potential applications of this compound:
- Anticancer Studies : A recent study demonstrated that a related compound exhibited an IC50 value of 10 µM against breast cancer cell lines, indicating strong anticancer activity attributed to specific structural features of the tetrahydropyridine core .
- Neuroprotective Trials : In preclinical trials involving models of neurodegeneration, compounds similar to this compound showed significant reductions in neuronal cell death caused by oxidative stress .
- Anticonvulsant Efficacy : In a picrotoxin-induced seizure model, modifications to the compound led to a reduction in seizure frequency by over 50%, highlighting its potential as a therapeutic agent for epilepsy .
Mechanism of Action
The mechanism of action of Isopropyl 2-((3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on substituent effects, molecular properties, and reported bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations
Ethoxy groups are bulkier and more electron-donating than methoxy, which could influence receptor binding. Replacement of the isopropyl ester (target) with an ethyl ester (as in ) reduces steric hindrance, possibly altering metabolic stability. Ethyl esters are more prone to hydrolysis, affecting bioavailability.
Synthetic Pathways: The target compound’s synthesis likely parallels methods used for 2-((cyanomethyl)thio)-4-(4-cyanophenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carbonitrile (compound 3 in ), where alkylation with chloroacetonitrile under basic conditions introduces the thioether linkage.
The cyanomethyl thio group in increases electrophilicity, enabling interactions with Mn₃O₄ nanoparticles, which could be leveraged for drug delivery systems.
Structural Flexibility vs. Rigidity :
- The thietan-3-yloxy substituent in introduces a strained three-membered ring, reducing conformational flexibility compared to the target compound’s ethoxyphenyl group. This rigidity may limit binding to flexible enzyme active sites.
Biological Activity
Isopropyl 2-((3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate is a synthetic compound with potential medicinal applications. Its complex structure includes a tetrahydropyridine ring and various functional groups that may contribute to its biological activity. This article reviews the compound's biological properties, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O4S, with a molecular weight of approximately 374.46 g/mol . The presence of functional groups such as cyano and thioether suggests potential interactions with biological targets.
Preliminary studies indicate that this compound may act as an enzyme inhibitor or modulator of specific receptors involved in various disease processes. The structural components suggest possible anti-inflammatory and analgesic properties .
Potential Biological Targets
The compound's interactions with biological targets can be explored through various mechanisms:
- Enzyme Inhibition : It may inhibit enzymes associated with inflammatory pathways.
- Receptor Modulation : Potential modulation of G-protein coupled receptors (GPCRs) has been suggested based on structural similarities with known modulators .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may also apply to this compound .
Antimicrobial and Antioxidant Properties
Research has shown that compounds with similar structures exhibit significant antimicrobial and antioxidant activities. For instance, related tetrahydropyridine derivatives have been evaluated for their ability to scavenge free radicals and inhibit microbial growth .
Case Studies
- In Vitro Studies : A study on related compounds demonstrated that they could effectively inhibit bacterial growth at low concentrations (IC50 values). This suggests that this compound may possess similar antimicrobial properties.
- Analgesic Effects : In a comparative study involving structurally similar compounds, some demonstrated significant pain relief in animal models through central nervous system pathways .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Isopropyl 2-(4-(3-benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-tetrahydropyridine | C25H26N2O5S | Contains benzyloxy and methoxy groups |
| Propan-2-yloxy 2-(5-cyano-pyridin derivatives) | Variable | Features different pyridine derivatives |
| Ethyl 3-cyano-thiophenes | Variable | Contains thiophene rings instead of tetrahydropyridine |
The unique arrangement of functional groups in this compound may confer distinct biological activities compared to these related compounds .
Q & A
Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction yields be optimized?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting a thione precursor (e.g., 3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-thiol) with isopropyl chloroacetate in ethanol under reflux with sodium acetate as a base. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thiol to chloroacetate), reflux duration (30–60 minutes), and purification via recrystallization from ethanol-dioxane mixtures (1:2) to achieve yields >80% . Sodium acetate neutralizes HCl, driving the reaction forward .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry and functional groups. For instance, the thioether (–S–) and ester (–COO–) groups show distinct shifts at δ 3.8–4.2 ppm (ester OCH) and δ 2.5–3.0 ppm (tetrahydropyridinone protons) .
- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., calculated [M+H]: 429.12; observed: 429.12) .
- IR : Peaks at ~2200 cm (C≡N) and ~1700 cm (C=O) confirm cyano and ketone/ester groups .
Q. How should researchers handle purification challenges, such as byproduct formation?
Use gradient recrystallization (e.g., acetic acid/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). For persistent impurities, employ preparative HPLC with a C18 column and acetonitrile-water mobile phase .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in the tetrahydropyridinone core?
Single-crystal X-ray diffraction with SHELXL refinement (e.g., using Mo-Kα radiation, λ = 0.71073 Å) determines bond lengths and angles. For example, the C–S bond in the thioether moiety typically measures 1.81–1.84 Å, while the tetrahydropyridinone ring adopts a half-chair conformation. Anisotropic displacement parameters refine thermal motion, and Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H···O) influencing crystal packing .
Q. What computational methods complement experimental data for electronic structure analysis?
- DFT Calculations : B3LYP/6-31G(d) optimizations predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps, highlighting nucleophilic (tetrahydropyridinone oxygen) and electrophilic (cyano group) sites .
- Molecular Dynamics : Simulate solvation effects in ethanol/water systems to correlate with experimental solubility data .
Q. How can researchers address contradictory spectroscopic or crystallographic data?
- Case Study : If NMR suggests a planar tetrahydropyridinone ring but X-ray data indicates puckering, perform variable-temperature NMR to assess conformational flexibility.
- Multi-Method Validation : Cross-validate IR and Raman spectra for carbonyl vibrations. Use SCXRD (single-crystal) to resolve discrepancies in powder XRD patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
